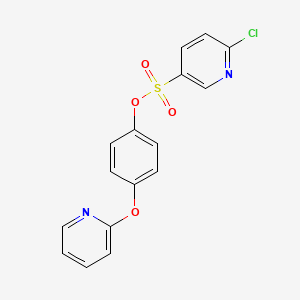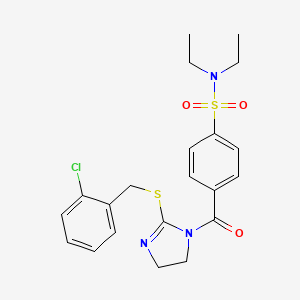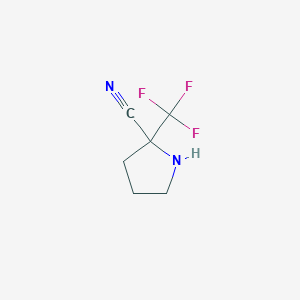
2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride, also known as CPAC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC hydrochloride is a cyclic amino acid derivative that has been studied extensively for its therapeutic properties, particularly in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Bioactivity
Research into related cyclopropylcarboxylic acids and pyridine derivatives has demonstrated their significant potential in the synthesis of compounds with notable bioactivity. For instance, cyclopropanecarboxylic acid and its derivatives have been utilized as leading compounds due to their biological activity, leading to the preparation of new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas. Preliminary biological tests of these compounds have shown excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Antibacterial Agents
1-Cyclopropyl derivatives, closely related to 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride, have been synthesized and evaluated as antibacterial agents. These compounds were developed from dichloro-5-fluoronicotinic acid derivatives, demonstrating the potential of cyclopropyl groups in contributing to antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Molecular Interactions and Enzyme Inhibition
The study of pyridine-2-carboxylic acid and its derivatives has provided insights into their interactions with biomolecules and inhibition of enzymes. These compounds have been characterized for their antimicrobial activities and DNA interactions, showing significant activity against both Gram-positive and Gram-negative bacteria. The interactions with DNA have been particularly noted for molecules such as 4-methoxy-pyridine-2-carboxylic acid, highlighting the potential for specific molecular targeting (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Synthesis of Complex Molecules
The flexibility and reactivity of cyclopropyl and pyridine moieties have been exploited in the synthesis of complex molecules, such as imidazo[1,2-a]pyridine carboxylic acid derivatives. These compounds have been prepared through multistep synthesis from commercially available 2-amino pyridine, demonstrating the utility of cyclopropyl and pyridine derivatives in constructing complex molecular architectures (Du Hui-r, 2014).
Propiedades
IUPAC Name |
2-cyclopropyloxypyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7;/h3-5,7H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVIYPMYCFFUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)
![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)
![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)
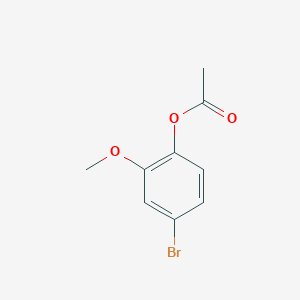
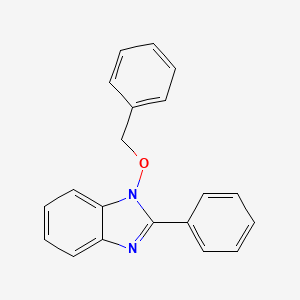
![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)
